2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide
Description
This compound features a benzamide core with three key substituents:
- A 2-chloro group on the benzamide ring.
- A 4,7-dimethoxy-1,3-benzothiazol-2-yl moiety attached to the amide nitrogen.
- A pyridin-3-ylmethyl group also bonded to the same nitrogen.
While direct pharmacological data are unavailable, analogs with similar scaffolds exhibit antimicrobial, anticancer, or kinase-inhibitory properties .
Properties
IUPAC Name |
2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S/c1-28-17-9-10-18(29-2)20-19(17)25-22(30-20)26(13-14-6-5-11-24-12-14)21(27)15-7-3-4-8-16(15)23/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXILJVHBXVDSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]thiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Coupling with pyridin-3-ylmethylamine: This step involves the formation of an amide bond, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the nitro groups (if present) or the carbonyl group in the amide, leading to amines or alcohols.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a useful intermediate in organic synthesis.
Biology
In biological research, compounds like this are often studied for their potential as enzyme inhibitors or receptor modulators. They might be screened for activity against various biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. It might be evaluated for activity against diseases such as cancer, infections, or neurological disorders.
Industry
In industry, such compounds might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights structural variations and key properties of the target compound and its analogs:
*Calculated based on structural formula.
Key Observations:
- Substituent Positioning: The target compound’s 2-chloro on the benzamide contrasts with dichloro (3,4 or 4,5) or cyano groups in analogs, affecting electronic distribution and target binding.
- Benzothiazol Modifications: The 4,7-dimethoxy on the benzothiazol ring differs from morpholinomethyl (4d), piperazinyl (4e), or dichloro () substituents.
- Pyridine Presence : Unlike ’s analog, the target and compounds 4d, 4e, and G856-6976 include a pyridin-3-ylmethyl group, which may enhance solubility and π-π stacking interactions in biological targets.
Pharmacological Implications (Inferred from Analogs)
- Lipophilicity vs. Solubility : The target’s chloro and methoxy groups likely increase lipophilicity (logP ~3.5–4.0 predicted), whereas analogs with morpholine/piperazine (4d, 4e) show improved aqueous solubility due to ionizable amines .
- Bioactivity Trends: Dichloro-substituted analogs (4d, 4e) exhibit antimicrobial activity in preliminary screens . The cyano group in G856-6976 may enhance kinase inhibition by forming polar interactions with ATP-binding pockets . The target’s methoxy-rich benzothiazol could mimic natural ligands in oxidoreductase or cytochrome inhibition.
Biological Activity
2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide is a benzothiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features allow it to interact with various biological targets, making it a candidate for further research in therapeutic applications.
Chemical Structure and Properties
The compound’s structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C22H18ClN3O3S
- Molecular Weight : 429.91 g/mol
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H18ClN3O3S |
| Molecular Weight | 429.91 g/mol |
| CAS Number | [Pending Registration] |
Anticancer Properties
Research indicates that similar benzothiazole derivatives exhibit significant anticancer activity. For instance, compounds with structural similarities have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. The inhibition of HDACs can lead to cell cycle arrest and apoptosis in cancer cells.
In vitro studies on related compounds have revealed IC50 values in the low micromolar range against various cancer cell lines, suggesting that this class of compounds could be potent anticancer agents.
Antimicrobial Activity
Benzothiazole derivatives have also demonstrated antimicrobial properties. A study involving structurally related compounds found that they exhibited activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or function.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. For example, it may act as an inhibitor of specific kinases or phosphatases involved in signaling pathways that regulate cell growth and apoptosis. The precise targets and mechanisms remain an area of ongoing research.
Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of structurally similar benzothiazole derivatives on HepG2 liver cancer cells. The results indicated that the tested compounds induced apoptosis and significantly inhibited cell proliferation with IC50 values ranging from 1.0 to 5.0 μM depending on the derivative used.
Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of related benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, indicating moderate to strong antimicrobial activity.
The biological activities associated with this compound are likely due to its ability to bind to specific molecular targets within cells. This binding can modulate various signaling pathways, leading to altered cellular responses such as apoptosis or inhibition of proliferation.
| Mechanism | Description |
|---|---|
| HDAC Inhibition | Leads to increased acetylation of histones, affecting gene expression involved in cell cycle regulation. |
| Enzyme Inhibition | Modulates activity of kinases/phosphatases involved in growth signaling pathways. |
| Antimicrobial Action | Disrupts bacterial cell wall synthesis/function. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
